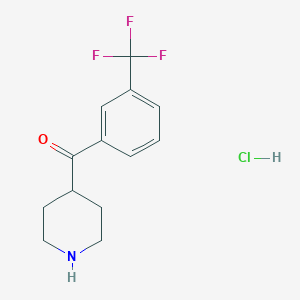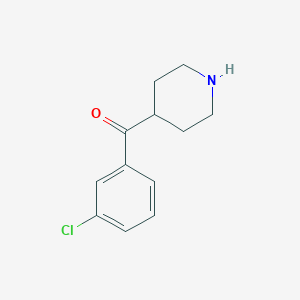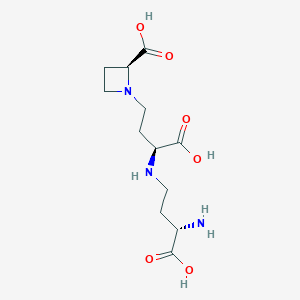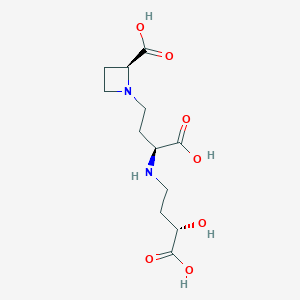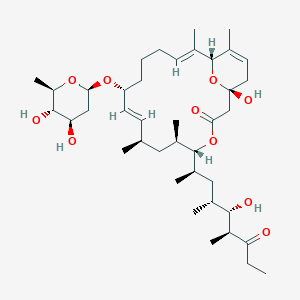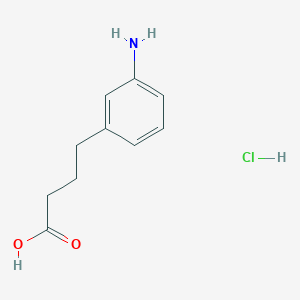
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose and its derivatives often involves the protection of hydroxyl groups to control the reactivity of the sugar molecule. This allows for selective reactions to occur at specific sites of the sugar molecule. For instance, the condensation reaction of 2,3,4,6-tetra-O-acetyl-α-d-galactopyranosyl bromide and butyric acid produces a compound with β configuration, indicating the selective reactivity of the acetylated sugar molecule (Cui et al., 2012).
Molecular Structure Analysis
The crystal structure of derivatives of 2,3,4,6-tetra-O-acetyl-D-galactopyranose reveals detailed information about their molecular conformation. For example, the structure of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside exhibits chair conformations with deviations in the pyranose ring, highlighting the effects of acetyl and fluoro substitutions on the sugar's geometry (Srikrishnan & An, 1988).
Chemical Reactions and Properties
The chemical properties of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives are influenced by their acetyl groups. These groups can be selectively removed or replaced, allowing for the synthesis of a wide range of compounds. The reactivity of these acetyl-protected sugars enables the construction of complex molecules, as demonstrated in the synthesis of β-(1→6)-linked D-galactopyranans using 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-d-galactopyranosyl bromide as a key intermediate (Bhattacharjee, Zissis, & Glaudemans, 1981).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives can vary significantly. These properties are crucial for their application in synthesis reactions and for the characterization of the final products. The crystal structure analysis provides insights into the molecular arrangement and interactions, influencing the compound's physical behavior (Thibodeaux et al., 2002).
Chemical Properties Analysis
The chemical properties of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives, such as their reactivity towards nucleophilic substitution or condensation reactions, are foundational for their use in synthetic chemistry. The presence of acetyl groups protects the hydroxyl groups and directs the course of chemical reactions, allowing for the targeted modification of the sugar molecule to achieve desired chemical structures (Ohlsson & Magnusson, 2000).
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Application : 2,3,4,6-Tetra-O-acetyl-D-galactopyranose is used as an organic condensation reagent .
- Method : It is used in chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
-
Chromatography
-
Nanoparticle Fabrication
- Application : 2,3,4,6-tetra-O-acetyl-D-galactopyranose is used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .
- Method : Two methods were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method . A less-known method for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters, was also improvised .
- Results : The nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, opening up avenues for improved bioavailability and efficient metabolic engineering .
-
Synthesis of Heparin-like GAGs
-
Fabrication of Azido-Deoxy-Glucopyranose Loaded Nanoparticles
- Application : 2,3,4,6-tetra-O-acetyl-D-galactopyranose is used in the fabrication of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles .
- Method : Two methods were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method . A less-known method for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters, was also improvised .
- Results : The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
-
Food, Drug, Pesticide or Biocidal Product Use
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RRYROLNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453632 | |
| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
CAS RN |
47339-09-3 | |
| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



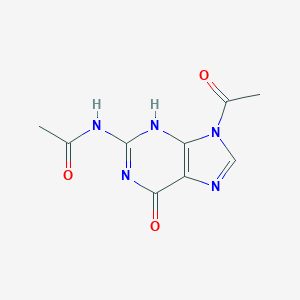
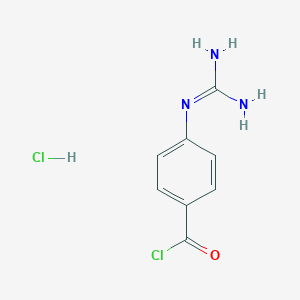
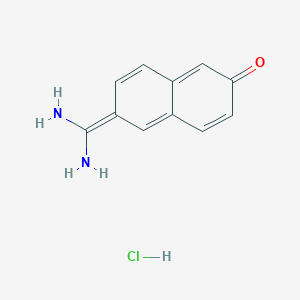
![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
